1-Bromo-2,4-difluoro-5-ethoxybenzene
Overview
Description
1-Bromo-2,4-difluoro-5-ethoxybenzene is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-5-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the bromination of 2,4-difluoro-5-ethoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-difluoro-5-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature and acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 2,4-difluoro-5-ethoxybenzene derivatives with various substituents replacing the bromine atom.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of this compound.
Scientific Research Applications
1-Bromo-2,4-difluoro-5-ethoxybenzene is utilized in several scientific research fields:
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is involved in the synthesis of potential therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-5-ethoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
- 1-Bromo-2,5-difluoro-4-ethoxybenzene
- 1-Bromo-4,5-difluoro-2-ethoxybenzene
- 1,4-Dibromo-2,5-difluorobenzene
Uniqueness: 1-Bromo-2,4-difluoro-5-ethoxybenzene is unique due to the specific positioning of the bromine, fluorine, and ethoxy groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties, making it a valuable intermediate for synthesizing a wide range of chemical compounds .
Properties
IUPAC Name |
1-bromo-5-ethoxy-2,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIJTMUVDDOQSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290778 | |
Record name | 1-Bromo-5-ethoxy-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900175-11-3 | |
Record name | 1-Bromo-5-ethoxy-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900175-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-ethoxy-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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